molecular formula C7H14ClNO4 B2712456 (2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2445750-90-1

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B2712456
CAS No.: 2445750-90-1
M. Wt: 211.64
InChI Key: RWRUVMFQSVTLNL-RWOHWRPJSA-N
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Description

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of methoxy groups at the 3 and 4 positions. The final step involves the addition of the hydrochloride group to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of specific stereochemistry on biological activity, providing insights into the structure-activity relationships of bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The specific stereochemistry of the compound allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid
  • (2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;methyl ester
  • (2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;ethyl ester

Uniqueness

The hydrochloride salt form of (2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid is unique due to its enhanced solubility and stability compared to its free acid or ester counterparts. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations.

Properties

IUPAC Name

(2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-4-3-8-5(7(9)10)6(4)12-2;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRUVMFQSVTLNL-RWOHWRPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC(C1OC)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN[C@H]([C@@H]1OC)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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